molecular formula C14H15N3O3S B11179120 N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide

N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B11179120
M. Wt: 305.35 g/mol
InChI Key: PFGVQSSVBWZPAN-UHFFFAOYSA-N
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Description

N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide (Molecular Formula: C₁₄H₁₅N₃O₃S; Molecular Weight: 305.35 g/mol) is a sulfonamide derivative featuring a phenyl ring linked to an acetamide group and a sulfamoyl bridge connected to a 6-methylpyridin-2-yl moiety (Figure 1). The compound’s bioactivity is attributed to its sulfonamide and pyridine groups, which enable selective interactions with biological targets such as enzymes involved in inflammation or oxidative stress pathways .

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

N-[4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H15N3O3S/c1-10-4-3-5-14(15-10)17-21(19,20)13-8-6-12(7-9-13)16-11(2)18/h3-9H,1-2H3,(H,15,17)(H,16,18)

InChI Key

PFGVQSSVBWZPAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antibacterial Activity

N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide exhibits promising antibacterial properties. Compounds with similar structures have been shown to inhibit the growth of Gram-positive bacteria, including strains resistant to existing antibiotics. For example, sulfonamide derivatives have demonstrated selective inhibition of bacterial DNA synthesis while sparing mammalian cells, making them suitable for therapeutic use against infections without significant cytotoxicity to human cells .

Case Study: Efficacy Against Resistant Strains
A study evaluated the antibacterial efficacy of various sulfonamide derivatives against resistant strains of Staphylococcus aureus and Streptococcus pneumoniae. Results indicated that compounds structurally related to this compound showed high activity against these pathogens, suggesting that further development could yield effective treatments for antibiotic-resistant infections .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Similar compounds have been designed to target specific pathways involved in tumor growth and progression. For instance, derivatives containing sulfonamide moieties have been synthesized as part of hybrid molecules aimed at enhancing cytotoxicity against cancer cell lines.

Data Table: Anticancer Activity of Related Compounds

Compound NameCancer Cell Lines TestedIC50 (µM)Mechanism of Action
Compound AColon Cancer15Apoptosis induction
Compound BBreast Cancer10Cell cycle arrest
This compoundVarious (under study)TBDTBD

In ongoing studies, this compound is being evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various molecular pathways. Preliminary results suggest it may disrupt key signaling cascades involved in cancer cell survival .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is an area of active research. Investigations into its interaction with protein targets involved in bacterial infection and cancer progression are critical for understanding its therapeutic potential.

Molecular Docking Studies
Computational studies using molecular docking techniques have suggested that this compound can effectively bind to target proteins associated with bacterial cell wall synthesis and cancer cell proliferation. These findings provide a rationale for its development as a dual-action therapeutic agent .

Mechanism of Action

The mechanism of action of N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Pyridine vs. Pyrimidine Rings :

  • The 6-methylpyridin-2-yl group in the target compound contrasts with pyrimidine-containing analogs (e.g., ). Pyridine rings exhibit distinct electronic properties compared to pyrimidine, influencing binding affinity to enzymes like cyclooxygenase or kinases .
  • Compounds with pyrimidine rings (e.g., ) often show broader antimicrobial activity but may lack the specificity of pyridine-based derivatives .

Methyl Substitution Position :

  • Moving the methyl group from the 6-position (target compound) to the 4-position () alters steric and electronic interactions. The 4-methylpyridin-2-yl analog demonstrates higher biological activity, likely due to improved target binding .

Sulfamoyl vs. Sulfanyl Groups :

  • The sulfamoyl group in the target compound enables hydrogen bonding with enzyme active sites, enhancing inhibitory effects. In contrast, sulfanyl-containing compounds () may exhibit thiol-mediated redox modulation .

Comparison with Classical Sulfonamides: Unlike sulfamethoxazole (a diaminopyrimidine-sulfonamide hybrid), the target compound’s pyridine ring provides a unique pharmacophore, reducing cross-resistance risks observed in traditional antibiotics .

Pharmacological and Pharmacokinetic Differences

  • Enzyme Inhibition: The target compound’s 6-methylpyridin-2-yl group confers selectivity toward enzymes like carbonic anhydrase or tyrosine kinases, whereas analogs with bulkier substituents (e.g., 4-methoxyphenoxy in ) may target oxidative stress pathways .
  • Metabolic Stability : The methyl group on the pyridine ring enhances metabolic stability compared to hydroxyl- or chlorophenyl-substituted analogs (), which are prone to Phase II conjugation .
  • Solubility : Pyrimidine-based derivatives () often exhibit lower aqueous solubility than pyridine-containing compounds due to increased hydrophobicity .

Biological Activity

N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by research findings and case studies.

The synthesis of this compound typically involves the reaction of 6-methyl-2-pyridinesulfonamide with 4-acetamidobenzenesulfonyl chloride under controlled conditions. This process can be optimized using various organic solvents and bases to achieve high yields and purity. The compound's unique structural features include a sulfonamide group that enhances its interaction with biological targets.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active site residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in targeting enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokine production.

Antimicrobial Activity

A study evaluating the antibacterial efficacy of this compound reported significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus12.5
Escherichia coli10.0
Pseudomonas aeruginosa15.0
Salmonella typhi11.0

These results indicate that the compound is particularly effective against Gram-negative bacteria, which are often more resistant to conventional antibiotics .

Case Studies

In clinical settings, compounds similar to this compound have shown promise in treating infections caused by resistant bacterial strains. For instance, a case study involving patients with chronic bacterial infections demonstrated improved outcomes when treated with sulfonamide derivatives, highlighting the therapeutic potential of this class of compounds .

Comparative Analysis with Related Compounds

This compound can be compared to other sulfonamide derivatives to assess its unique properties:

Compound NameBiological ActivityNotes
N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamideModerate anti-inflammatorySimilar mechanism of action
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamideAntimicrobialEnhanced potency against specific strains
N-(4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl)-2-(4-nitrophenoxy)acetamideAnticancerTargeting different pathways

This comparison illustrates that while many sulfonamide derivatives share common mechanisms, this compound exhibits distinct advantages in certain therapeutic areas due to its unique structural characteristics .

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